methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate
Description
Methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate is a benzoate ester derivative featuring a 4-methylpiperazine moiety linked via a carbamoylformamide bridge. This structural complexity distinguishes it from simpler piperazine-substituted benzoates, as the carbamoylformamide group introduces additional hydrogen-bonding capabilities and conformational rigidity.
Properties
IUPAC Name |
methyl 4-[[2-[(4-methylpiperazin-1-yl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-18-7-9-19(10-8-18)17-14(21)13(20)16-12-5-3-11(4-6-12)15(22)23-2/h3-6H,7-10H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVPEAHYDQSVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with an appropriate acylating agent to form an intermediate compound.
Purification: The final product is purified through crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or piperazines.
Scientific Research Applications
methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting tyrosine kinases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can block the normal function of the enzyme or receptor, leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Structural Complexity : The target compound’s carbamoylformamide bridge introduces two additional carbonyl groups and an amide NH, enhancing hydrogen-bonding interactions compared to analogs like 354813-14-2 . This feature may improve target binding in enzyme inhibition.
Ester Group Effects : Replacing the methyl ester with an ethyl group (773137-71-6) increases lipophilicity, which could enhance membrane permeability but delay metabolic degradation .
Bioactivity : Compound 31 (from ) demonstrates that chloroaromatic substituents on piperazine improve enzyme inhibition (e.g., BioA), suggesting the target compound’s carbamoylformamide may similarly modulate activity .
Research Findings and Data
Spectroscopic Differences
- NMR : The target compound’s $ ^1H $ NMR would show distinct peaks for the carbamoylformamide NH (~δ 8–10 ppm) and additional carbonyl signals (~δ 165–170 ppm in $ ^{13}C $), absent in simpler analogs like 354813-14-2 .
- HRMS : Compound 31 (a structural analog) has an HRMS (ESI+) at m/z 381.0961, while the target compound’s larger mass would reflect the carbamoylformamide addition .
Crystallographic Insights
- Analogs like methyl 4-(4-methylbenzamido)benzoate () exhibit planarity between the benzene ring and amide group (dihedral angle: -1.5°), stabilizing crystal packing via C–H⋯π interactions. The target compound’s carbamoylformamide may disrupt this planarity, favoring alternative packing modes .
Biological Activity
Methyl 4-{[(4-methylpiperazin-1-yl)carbamoyl]formamido}benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and reported biological activities, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves several steps including amide coupling reactions and the use of various substituted anilines. The structural modifications made during synthesis can significantly influence the biological activity of the resultant compounds.
A study highlighted the synthesis of related biaryl amide derivatives, which were evaluated for their anti-HCV activity. The SAR revealed that specific substitutions on the piperazine ring and the benzoate moiety could enhance antiviral efficacy .
Antiviral Activity
Research has demonstrated that derivatives containing the piperazine moiety exhibit notable antiviral properties. For instance, compounds similar to this compound have shown effectiveness against hepatitis C virus (HCV), with certain structural features correlating with increased potency .
Inhibition of Kinases
This compound and its analogs have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). The binding interactions between these compounds and CDK proteins have been characterized, revealing that the piperazine ring plays a crucial role in binding affinity and selectivity .
Case Study 1: Anti-HCV Activity
In a study focused on the anti-HCV activity of synthesized derivatives, this compound was found to inhibit viral replication in vitro at micromolar concentrations. The mechanism involved interference with viral entry and replication processes, highlighting its therapeutic potential against HCV .
Case Study 2: CDK Inhibition
Another investigation assessed the inhibitory effects of this compound on CDK6. The compound demonstrated significant inhibitory activity, with IC50 values in the low nanomolar range. This selectivity suggests potential applications in cancer therapy, particularly in targeting tumors with dysregulated CDK activity .
Comparative Analysis of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
